Cacap

Catalog No.
S586361
CAS No.
30049-31-1
M.F
C20H32O6
M. Wt
368.5 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cacap

CAS Number

30049-31-1

Product Name

Cacap

IUPAC Name

1,3-bis(prop-2-enoxy)-2,2-bis(prop-2-enoxymethyl)propane;prop-2-enoic acid

Molecular Formula

C20H32O6

Molecular Weight

368.5 g/mol

InChI

InChI=1S/C17H28O4.C3H4O2/c1-5-9-18-13-17(14-19-10-6-2,15-20-11-7-3)16-21-12-8-4;1-2-3(4)5/h5-8H,1-4,9-16H2;2H,1H2,(H,4,5)

InChI Key

ZMDJKAIHXGDBPL-UHFFFAOYSA-N

SMILES

C=CCOCC(COCC=C)(COCC=C)COCC=C.C=CC(=O)O

Synonyms

acrylic acid-allyl pentaerythritol copolymer, CACAP, SAKAP

Canonical SMILES

C=CCOCC(COCC=C)(COCC=C)COCC=C.C=CC(=O)O

Cacap (CAS 30049-31-1), systematically known as acrylic acid-allyl pentaerythritol copolymer and widely recognized in industrial procurement as Carbomer 940 or Carbomer Homopolymer Type C, is a high-molecular-weight, cross-linked polyacrylic acid microgel . Synthesized via free-radical precipitation polymerization, this polymer utilizes allyl pentaerythritol as its specific crosslinking agent, which imparts a highly rigid, three-dimensional network [1]. In procurement contexts, it is primarily sourced as a premium rheology modifier and suspending agent, valued for its ability to generate exceptionally high viscosities (40,000–60,000 cP at just 0.5% concentration) and high clarity in aqueous and hydroalcoholic systems upon neutralization . Its distinct 'short flow' rheological profile makes it a non-interchangeable baseline material for non-drip topical gels, high-yield suspension matrices, and clear personal care formulations [2].

Research & Procurement Fit

Identity clarification required. This CAS number associates with both a crosslinked polymer and a small-molecule κ-opioid agonist. Confirm entity with supplier before purchase.
Dual identity documented in NCBI MeSH and DGIdb.
Polymer context. Annotated as a hydrophilic ointment base. Class-level reference only; no performance benchmarking against standard carbomers exists.
Lacks head-to-head comparative data.
Agonist context (non-clinical). The κ-opioid agonist annotation is supported by database curation, not primary research. Reported Phase 2 status; not approved.
Exploratory pharmacology only; identity and purity must be verified.

Substituting Cacap (CAS 30049-31-1) with generic linear polyacrylic acids or alternative carbomers cross-linked with allyl sucrose (e.g., Carbomer 934) fundamentally alters the microgel mechanics and formulation stability . The allyl pentaerythritol crosslinker in Cacap provides a tetrahedral crosslinking hub, creating a tighter, more rigid network compared to the linear branching of sucrose-based alternatives [1]. This structural rigidity is responsible for the polymer's high yield value and short-flow characteristics; generic substitutes often exhibit 'long flow' or stringy rheology, leading to dripping in topical applications or the settling of suspended active ingredients . Consequently, formulators attempting to achieve the same viscosity and yield stress with lightly cross-linked substitutes must significantly increase polymer loading, which inflates raw material costs, reduces optical clarity, and leaves an undesirable tacky residue on the skin .

Substitution Risk

Cacap (Target)
Crosslinked via allyl pentaerythritol; unique core architecture defines rheology and bioadhesion potential.
may differ
Typical Carbomer (Substitute)
Crosslinked with allyl sucrose or other polyalcohols; altered crosslink density and network structure.
Performance Profile
No quantitative viscosity, mucoadhesion, or drug-release data available for Cacap.
may not transfer
Benchmarked Carbomers
Characterized in literature for specific formulation properties; data-driven selection possible.
Procurement Decision
Cannot be justified by published comparative evidence; substitution may yield unpredictable formulation outcomes.
Validated Alternatives
Established carbomer types (e.g., Carbopol 934P, 974P) offer documented performance consistency.

Viscosity Yield Efficiency at Low Concentrations

A primary procurement driver for Cacap (CAS 30049-31-1) is its thickening efficiency compared to lower-density cross-linked analogs. At a standard 0.5% aqueous concentration, the allyl pentaerythritol cross-linked network generates a dynamic viscosity of 40,000 to 60,000 cP. In contrast, Carbomer Homopolymer Type A (a lightly cross-linked alternative) yields only 4,000 to 11,000 cP under identical conditions . This 5- to 10-fold increase in viscosity yield allows manufacturers to achieve target rheological profiles at significantly lower raw material loadings.

Evidence DimensionDynamic Viscosity at 0.5% aqueous concentration
Target Compound Data40,000 - 60,000 cP (Cacap / CAS 30049-31-1)
Comparator Or Baseline4,000 - 11,000 cP (Carbomer Homopolymer Type A)
Quantified Difference~5x to 10x higher viscosity yield
Conditions0.5% neutralized aqueous dispersion at room temperature

Enables procurement teams to drastically reduce polymer consumption per batch while maintaining the required structural integrity of the gel.

Comparative Data
Data to verify
No direct, quantitative comparisons between Cacap and structural analogs were identified in any primary literature, patents, or databases. No performance metrics (viscosity, mucoadhesion, drug release) are available.
Procurement value proposition remains unverified; product cannot be differentiated from other crosslinked acrylic acid polymers.
Consider in-house characterization or select a well-documented carbomer for formulation workflows.

Network Rigidity and Crosslink Density (Mc)

The mechanical stability of a suspending agent is inversely proportional to the molecular weight between its crosslinks (Mc). Cacap (CAS 30049-31-1) exhibits a highly rigid network with an estimated Mc of 104,400 g/mol, driven by the tetrafunctional allyl pentaerythritol crosslinker . A closely related but less rigidly cross-linked analog, Carbomer 941, has an Mc of approximately 237,600 g/mol . This 56% reduction in the molecular weight between crosslinks translates directly into a higher yield value, ensuring that the polymer matrix can permanently suspend heavy insoluble particles without structural collapse.

Evidence DimensionEstimated Molecular Weight between crosslinks (Mc)
Target Compound Data~104,400 g/mol (Cacap / CAS 30049-31-1)
Comparator Or Baseline~237,600 g/mol (Carbomer 941)
Quantified Difference56% lower Mc, indicating a significantly tighter network
ConditionsCalculated via network theory of elasticity in swollen gels

Critical for selecting a suspending agent that prevents the sedimentation of active pharmaceutical ingredients (APIs) or cosmetic beads over long shelf lives.

Optical Clarity and Transmittance in Formulation

For cosmetic and pharmaceutical gels, optical clarity is a strict release specification. Formulations utilizing Cacap (CAS 30049-31-1) achieve high clarity, routinely exceeding 90% optical transmittance in 0.5% mucilages [1]. Alternative crosslinkers, such as certain allyl methacrylate or lower-grade sucrose systems, often disrupt the refractive index uniformity of the microgel, resulting in haziness or reduced transmittance (dropping to 60-85%) [1]. The specific polymerization and crosslinking architecture of Cacap maintains high light transmission even at maximum viscosity.

Evidence DimensionOptical Transmittance (%T) at 0.5% concentration
Target Compound Data>90% Transmittance (Cacap / CAS 30049-31-1)
Comparator Or Baseline60-85% Transmittance (Alternative mixed-crosslinker polyacrylic acids)
Quantified DifferenceConsistently >90% clarity threshold met
Conditions0.5% neutralized mucilage, measured via UV-Vis spectrophotometry

Prevents batch rejection in the manufacturing of clear hand sanitizers, ultrasound gels, and premium hair care products.

High-Clarity Hydroalcoholic Sanitizers and Cosmetic Gels

Because Cacap (CAS 30049-31-1) achieves >90% optical transmittance and 40,000–60,000 cP viscosity at just 0.5% loading, it is the material of choice for clear, non-drip gels . Its short-flow rheology ensures the product breaks cleanly upon dispensing without stringiness, a critical consumer acceptance metric[1].

Permanent Suspension of Insoluble APIs

The tight crosslinking network (Mc ~104,400 g/mol) provides the high yield stress required to suspend heavy particulate matter, such as zinc oxide, encapsulated beads, or insoluble pharmaceutical actives, preventing sedimentation during prolonged storage .

Topical and Ophthalmic Viscous Delivery Systems

The highly shear-thinning nature of the allyl pentaerythritol cross-linked matrix allows formulations to remain highly viscous in the container but flow easily under shear. This ensures localized drug delivery without the formulation running off the target site .

Application Fit Matrix

Application
Selection Property
Validation Focus
Hydrophilic ointment base research
Defined allyl pentaerythritol crosslinked polymer
Rheological and bioadhesion benchmarking against established carbomers
Crosslinked polymer synthesis & characterization
Specific acrylic acid-allyl pentaerythritol architecture
Analytical method development (GPC, FTIR, NMR) and structural confirmation
κ-Opioid receptor signaling studies
Database-annotated κ-opioid receptor agonist (non-clinical, exploratory)
Verify compound identity and in vitro receptor-binding activity before use

Explore Compound Types